REACTION_CXSMILES
|
[CH:1]1[C:6](C=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.ClC1C=C(C=CC=1)C(OO)=[O:17].[OH-].[K+]>C(Cl)Cl.CO>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([OH:17])=[CH:5][C:4]=2[O:9]1 |f:2.3|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
( ε )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature (18 hrs.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined filtrate was then washed with cold saturated Na2CO3 solution
|
Type
|
CUSTOM
|
Details
|
dried over anhy
|
Type
|
CUSTOM
|
Details
|
MgSO4 and evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The resulting formate ester, δ (CDCl3, 300 Hz): 5.99 (2H, s, OCH2O), 6.56 (1H, d, J=8 Hz, H-6), 6.65 (1H, d, J=2 Hz, H-2), 6.70 (1H, d, J=8 Hz, H-5), 8.25 (1H, s, formate), was dissolved in MeOH (250 ml)
|
Type
|
ADDITION
|
Details
|
mixed with a solution of 30 g KOH in 200 ml MeOH
|
Type
|
WAIT
|
Details
|
The reaction mixture was left at room temp for 15 hrs
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
, evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water (300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with NaHCO3
|
Type
|
CUSTOM
|
Details
|
dried over anhy
|
Type
|
CUSTOM
|
Details
|
MgSO4 and evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product (57 g) was recrystallized from hexane (48 g)
|
Type
|
CUSTOM
|
Details
|
to yield colourless crystals, mp. 54°-55° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |